2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole
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Overview
Description
2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole is a heterocyclic compound that contains both benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole typically involves the reaction of 5,6-dimethylbenzimidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell division and protein synthesis . The compound’s structure allows it to bind to enzymes and other proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor to 2-Hydrazinyl-5,6-dimethyl-1h-benzimidazole and a component of vitamin B12.
2-Substituted Benzimidazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness
This compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
60178-36-1 |
---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)12-9(11-7)13-10/h3-4H,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
IYYYILPZYXUAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)NN |
Origin of Product |
United States |
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